Cas no 1193392-82-3 (3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde)

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde is a fluorinated aromatic aldehyde with a methylphenoxy substituent, offering unique reactivity and selectivity in organic synthesis. Its difluoro and methylphenoxy groups enhance its utility as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing fluorine atoms increase electrophilicity, making it valuable for nucleophilic aromatic substitution or cross-coupling reactions. The methylphenoxy moiety contributes to steric and electronic modulation, enabling tailored reactivity in complex molecular frameworks. This compound is particularly suited for applications requiring precise functionalization of aromatic systems. High purity and stability ensure consistent performance in demanding synthetic processes. Its structural features make it a versatile building block for advanced chemical research and industrial applications.
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde structure
1193392-82-3 structure
Product Name:3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde
CAS No:1193392-82-3
MF:C14H10F2O2
MW:248.224811077118
MDL:MFCD26391664
CID:2141876
Update Time:2025-06-26

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,4-difluoro-2-(4-methylphenoxy)benzaldehyde
    • NTESLMRRKDZCQS-UHFFFAOYSA-N
    • CID 86652967
    • 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde
    • Benzaldehyde, 3,4-difluoro-2-(4-methylphenoxy)-
    • MDL: MFCD26391664
    • Inchi: 1S/C14H10F2O2/c1-9-2-5-11(6-3-9)18-14-10(8-17)4-7-12(15)13(14)16/h2-8H,1H3
    • InChI Key: NTESLMRRKDZCQS-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C=O)=C1OC1C=CC(C)=CC=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.263±0.06 g/cm3(Predicted)
  • Boiling Point: 299.5±40.0 °C(Predicted)

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde Pricemore >>

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3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1193392-82-3)3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde
Order Number:A1106184
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:45
Price ($):217.0/402.0/1356.0
Email:sales@amadischem.com

Additional information on 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde

Recent Advances in the Study of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde (CAS: 1193392-82-3) in Chemical Biology and Pharmaceutical Research

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde (CAS: 1193392-82-3) is a fluorinated benzaldehyde derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its role in modulating specific biochemical pathways, making it a promising candidate for drug discovery and development.

One of the most significant findings in recent research involves the use of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde as a precursor in the synthesis of novel kinase inhibitors. Kinases play a critical role in cell signaling and are often implicated in diseases such as cancer and autoimmune disorders. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, with improved selectivity and reduced off-target effects compared to existing inhibitors. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, highlighting the compound's potential in targeted therapy.

In addition to its applications in kinase inhibition, 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde has also been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives can effectively suppress the production of pro-inflammatory cytokines in vitro. The study suggested that the fluorinated aromatic ring and the phenoxy moiety contribute to its ability to interact with inflammatory signaling pathways, offering a new avenue for the development of anti-inflammatory drugs.

The synthetic versatility of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde has further been explored in the context of drug design. Recent advancements in computational chemistry and molecular docking have enabled researchers to predict its binding affinity with various biological targets. For instance, a 2023 computational study published in RSC Advances utilized density functional theory (DFT) calculations to analyze the electronic properties of this compound, providing insights into its reactivity and potential interactions with enzymes and receptors. These computational findings complement experimental data and accelerate the optimization of lead compounds.

Despite its promising applications, challenges remain in the large-scale synthesis and formulation of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde. A 2023 review in Organic Process Research & Development discussed the need for more efficient synthetic routes to produce this compound with high yield and purity. The review emphasized the importance of green chemistry principles to minimize environmental impact while maintaining cost-effectiveness. Addressing these challenges will be crucial for advancing the compound's transition from laboratory research to clinical applications.

In conclusion, 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde (CAS: 1193392-82-3) represents a versatile and valuable building block in chemical biology and pharmaceutical research. Its role in the development of kinase inhibitors and anti-inflammatory agents, coupled with advancements in computational modeling, underscores its potential in drug discovery. Future research should focus on optimizing synthetic methodologies and exploring its therapeutic efficacy in vivo to fully realize its clinical potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1193392-82-3)3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde
A1106184
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):217.0/402.0/1356.0
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